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Compound of Interest

Compound Name: 4-Iodo-3-methoxybenzoic acid

Cat. No.: B1319260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three structural isomers of

iodinated benzoic acid: 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid. The

position of the iodine atom on the benzene ring significantly influences the spectroscopic

properties of these compounds, which is crucial for their identification, characterization, and

application in various fields, including drug development. This document presents a compilation

of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation
The following tables summarize the key spectroscopic data for the three isomers of iodinated

benzoic acid.

Table 1: ¹H NMR Spectroscopic Data
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Isomer Solvent
Chemical Shifts (δ, ppm)
and Multiplicities

2-Iodobenzoic Acid Acetone-d6
7.95 (d, 1H), 7.85 (d, 1H), 7.45

(t, 1H), 7.15 (t, 1H)

3-Iodobenzoic Acid DMSO-d6

13.3 (s, 1H, COOH), 8.26 (t,

1H), 8.01 (d, 1H), 7.97 (d, 1H),

7.33 (t, 1H)[1]

4-Iodobenzoic Acid DMSO-d6 7.80 (d, 2H), 7.72 (d, 2H)

Table 2: ¹³C NMR Spectroscopic Data

Isomer Solvent Chemical Shifts (δ, ppm)

2-Iodobenzoic Acid CDCl₃/DMSO-d6
168.9, 141.5, 134.4, 132.8,

131.2, 128.0, 94.3

3-Iodobenzoic Acid Not Specified
166.2, 142.3, 137.9, 134.1,

130.3, 129.2, 93.8[2]

4-Iodobenzoic Acid CDCl₃/DMSO
166.7, 137.8, 131.9, 130.9,

100.9

Table 3: Mass Spectrometry Data (Electron Ionization)

Isomer Molecular Ion (M⁺) m/z Top 5 Fragment Ions (m/z)

2-Iodobenzoic Acid 248 248, 231, 65, 50, 76[3]

3-Iodobenzoic Acid 248 248, 65, 50, 76, 121[2]

4-Iodobenzoic Acid 248 248, 231, 65, 76, 50[4]

Table 4: Infrared (IR) Spectroscopic Data (Major Peaks)
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Isomer
O-H Stretch
(cm⁻¹)

C=O Stretch
(cm⁻¹)

Aromatic C-H
Stretch (cm⁻¹)

C-I Stretch
(cm⁻¹)

2-Iodobenzoic

Acid

~2500-3300

(broad)
~1700 ~3100 ~500-600

3-Iodobenzoic

Acid

~2500-3300

(broad)
~1700 ~3100 ~500-600

4-Iodobenzoic

Acid

~2500-3300

(broad)
~1680 ~3100 ~500-600

Table 5: UV-Visible Spectroscopic Data

Isomer Solvent λmax (nm)

2-Iodobenzoic Acid Not Specified ~230, ~280

3-Iodobenzoic Acid Not Specified

Appreciable changes in the

location of maximal absorption

are observed for m-iodo-

benzoic acid.[4]

4-Iodobenzoic Acid Not Specified ~242

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the iodinated benzoic acid isomer is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃, or Acetone-d6) in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR

spectrometer.
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¹H NMR Acquisition: The proton NMR spectra are acquired with a 90° pulse angle, a spectral

width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: The carbon NMR spectra are acquired with proton decoupling, a 30°

pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

Data Processing: The raw data (Free Induction Decay - FID) is processed with a Fourier

transform, followed by phase and baseline correction. Chemical shifts are reported in parts

per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid iodinated benzoic acid isomer is

finely ground in an agate mortar.[5] This is then thoroughly mixed with approximately 100-

200 mg of dry, spectroscopy-grade potassium bromide (KBr).[5] The mixture is then

compressed in a die under high pressure (8-10 tons) to form a thin, transparent pellet.[6][7]

Instrumentation: The FTIR spectrum is recorded using a Fourier-transform infrared

spectrophotometer.

Acquisition: A background spectrum of a pure KBr pellet is first recorded.[5] The sample

pellet is then placed in the sample holder, and the spectrum is recorded in the mid-IR range

(typically 4000-400 cm⁻¹) by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. Peak positions are reported in

wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for

injection into a gas chromatograph (GC-MS).

Ionization (Electron Ionization - EI): The sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV) in the ion source.[8][9] This causes the molecules to
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ionize and fragment.

Instrumentation: A mass spectrometer equipped with an electron ionization source and a

mass analyzer (e.g., quadrupole, ion trap, or time-of-flight) is used.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z).

Data Processing: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum. The spectrum is typically plotted as relative intensity versus

m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the iodinated benzoic acid isomer is prepared in a

UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is

adjusted to obtain an absorbance reading within the linear range of the instrument (typically

between 0.1 and 1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Acquisition: A cuvette containing the pure solvent is used as a reference. The sample

solution is placed in a matched cuvette, and the absorbance is scanned over a wavelength

range of approximately 200-400 nm.

Data Processing: The instrument records the absorbance at each wavelength. The

wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Visualizations
Experimental Workflow for Spectroscopic Comparison
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Caption: Experimental workflow for the spectroscopic comparison of iodinated benzoic acid

isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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